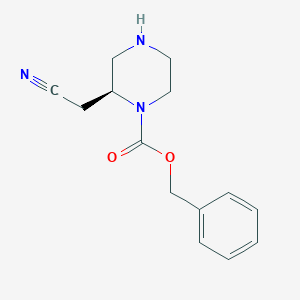

Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate

Description

Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate (CAS: 2158302-01-1) is a chiral piperazine derivative with a cyanomethyl substituent at the 2-position and a benzyloxycarbonyl (Cbz) protecting group. Its molecular formula is C₁₄H₁₇N₃O₂, with a molecular weight of 259.30 g/mol . This compound is synthesized via deprotection of a tert-butyl carbamate precursor using HCl in dioxane, yielding a yellow oil with 95% efficiency . Key applications include its role as an intermediate in PROTAC (Proteolysis-Targeting Chimera) development for targeted degradation of oncogenic proteins like KRASG12C .

Properties

IUPAC Name |

benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c15-7-6-13-10-16-8-9-17(13)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,16H,6,8-11H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKMFYCQRQLYMF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)CC#N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H](CN1)CC#N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601148926 | |

| Record name | 1-Piperazinecarboxylic acid, 2-(cyanomethyl)-, phenylmethyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2158302-01-1 | |

| Record name | 1-Piperazinecarboxylic acid, 2-(cyanomethyl)-, phenylmethyl ester, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2158302-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 2-(cyanomethyl)-, phenylmethyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis Overview

The compound is typically synthesized through multi-step procedures involving:

- Protection of the piperazine nitrogen(s) with carbamate groups (commonly benzyl carbamate).

- Introduction of the cyanomethyl substituent at the 2-position of the piperazine ring.

- Subsequent deprotection steps to yield the free amine or the desired carbamate-protected intermediate.

Detailed Preparation Procedures

Starting Material and Initial Protection

A key precursor is I-benzyl 4-tert-butyl (2S)-2-(cyanomethyl) piperazine-1,4-dicarboxylate , which undergoes selective deprotection to yield the target compound.

- The precursor is dissolved in dioxane.

- Treatment with 4.0 M hydrogen chloride (HCl) in dioxane at room temperature (20 °C) for 1 hour selectively removes the tert-butyl protecting group.

- The reaction mixture is neutralized with sodium bicarbonate (NaHCO3) until pH > 7.

- After concentration under reduced pressure to remove dioxane, the residue is extracted with ethyl acetate and washed.

- The product, benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate, is obtained as a yellow oil with a high yield of approximately 95%.

Palladium-Catalyzed Coupling for Piperazine Scaffold Formation

An alternative and widely used method involves palladium-catalyzed cross-coupling reactions:

- The reaction mixture contains an aryl halide (1.0 equivalent) and benzyl piperazine-1-carboxylate (1.2 equivalents) dissolved in dioxane (0.3 M).

- Cesium carbonate (Cs2CO3, 4.0 equivalents) is added as a base.

- Racemic BINAP (4 mol%) serves as a chiral ligand.

- The mixture is degassed and purged with nitrogen three times.

- Palladium catalyst Pd2(dba)3 (2 mol%) is added.

- Stirring is performed at 90 °C for 12 hours under nitrogen atmosphere.

- The reaction mixture is cooled, poured into water, and extracted with ethyl acetate.

- Organic layers are washed, dried, filtered, concentrated, and purified by silica gel column chromatography to afford the Cbz-protected aryl piperazine intermediate.

Carbamate Deprotection

To obtain the free amine or to remove protecting groups:

- The protected amine (1 equivalent) is suspended with potassium phosphate tribasic (4 equivalents) in N,N-dimethylacetamide (DMAc, 0.25 M).

- The mixture is purged with nitrogen three times.

- 2-Mercaptoethanol (2 equivalents) is added.

- The reaction is stirred at 75 °C for 24 hours.

- After cooling, the mixture is poured into water and extracted with dichloromethane.

- Organic phases are washed, dried, filtered, concentrated, and purified by column chromatography or reverse-phase HPLC to give the unprotected amine.

Summary Table of Preparation Steps

Research Findings and Analysis

- The use of benzyl carbamate (Cbz) as a protecting group is strategic for maintaining the stereochemical integrity of the (S)-enantiomer during synthesis.

- Palladium-catalyzed cross-coupling reactions provide a robust route to functionalized piperazine derivatives with high selectivity and yields.

- The deprotection conditions using 2-mercaptoethanol and potassium phosphate in DMAc are mild and efficient, minimizing racemization or degradation.

- The overall synthetic strategy emphasizes maintaining stereochemical purity and high yield, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential as a ligand in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with piperazine-based structures.

Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The cyanomethyl group can play a crucial role in binding to the active site of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Key Properties:

- Storage : 2–8°C in a dry, dark environment .

- Hazards : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .

- Stereochemistry : The (S)-enantiomer is explicitly synthesized, critical for biological activity in drug design .

Comparison with Similar Compounds

Piperazine derivatives are widely used in medicinal chemistry due to their versatility in forming hydrogen bonds and modulating pharmacokinetics. Below is a detailed comparison of structurally analogous compounds:

Key Findings:

Substituent Effects on Yield: The cyanomethyl derivative achieves 95% yield under mild deprotection conditions , outperforming allylic amination products like 3p (57% yield) . Bulky substituents (e.g., benzyloxy-pentenyl in 3p) reduce yield due to steric hindrance in iridium-catalyzed reactions .

Applications: The cyanomethyl derivative is uniquely employed in PROTACs for degrading KRASG12C , whereas allylic derivatives (e.g., 3l, 3o) are used in asymmetric catalysis . Methyl-substituted analogs (e.g., benzyl 2-methylpiperazine-1-carboxylate) lack specialized applications beyond general intermediates .

Table 2: Physicochemical Properties

Discussion

Structural Insights:

Market and Availability:

- The cyanomethyl derivative is priced at €74.00/g (CymitQuimica), reflecting its niche use in PROTAC research .

- In contrast, simpler analogs like benzyl 2-methylpiperazine-1-carboxylate are cheaper but lack targeted applications .

Biological Activity

Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate (BCMP) is a synthetic compound belonging to the piperazine family, characterized by its unique molecular structure, which includes a benzyl group and a cyanomethyl moiety. This article explores the biological activity of BCMP, its potential applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : C14H17N3O2

- Molecular Weight : 259.31 g/mol

- Functional Groups : Piperazine, Benzyl, Cyanomethyl, Carboxylate

The presence of these functional groups suggests that BCMP could serve as a versatile scaffold for the development of bioactive molecules. The piperazine structure is particularly significant due to its prevalence in various pharmaceuticals.

BCMP's mechanism of action is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The cyanomethyl group may facilitate binding to active sites of enzymes, potentially acting as an inhibitor or modulator of biochemical pathways. However, detailed studies elucidating these interactions are still limited.

Anticancer Potential

Research indicates that compounds with structural similarities to BCMP have been investigated for their anticancer properties. For instance, studies on phenylpiperazine derivatives have shown promising results in reducing cancer cell viability while exhibiting lower toxicity towards healthy cells. These findings suggest that BCMP may also possess similar anticancer activity, warranting further investigation.

Ligand Activity

BCMP has been studied for its potential as a ligand in biochemical assays. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.

Case Studies and Experimental Data

- Synthesis and Characterization : The synthesis of BCMP typically involves reactions between piperazine derivatives and benzyl chloroformate in the presence of cyanomethyl reagents. Various solvents like dichloromethane are used, along with bases such as triethylamine to facilitate the reaction.

- Biological Evaluations : Preliminary studies have indicated that derivatives similar to BCMP can enhance the efficacy of existing anticancer drugs like doxorubicin (DOX). For example, compounds containing piperazine structures have shown synergistic effects when combined with DOX, leading to increased cytotoxicity against cancer cell lines while minimizing harm to normal cells .

- Structure-Activity Relationship (SAR) : A comparative analysis of BCMP with other piperazine derivatives reveals that modifications in substituents can significantly affect biological activity. For instance, compounds with halogenated phenyl groups exhibited enhanced cytotoxic effects, highlighting the importance of structural optimization in drug design .

Comparative Analysis of Similar Compounds

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| This compound | Piperazine, Benzyl, Cyanomethyl | Potential ligand activity |

| Benzylpiperazine | Piperazine, Benzyl | Psychoactive effects |

| (S)-N-benzylpiperazine-1-carboxamide | Piperazine, Benzamide | Neurotransmitter modulation |

| Cyanopropylpiperazine | Piperazine, Propyl | Investigated for bioactivity |

Safety Profile

While specific safety data on BCMP is limited, caution is advised due to the presence of the cyanomethyl group, which can be toxic upon exposure. Standard laboratory safety practices should be adhered to when handling this compound .

Q & A

Q. What synthetic methodologies are optimal for synthesizing Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate, and how do reaction conditions influence yield and enantiopurity?

The synthesis typically involves nucleophilic substitution or coupling reactions. For instance, tert-butyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate reacts with this compound under Pd(OAc)₂ catalysis to form intermediates for PROTACs . Key factors include:

- Solvent selection : Polar aprotic solvents like DMF or DME enhance reactivity .

- Catalyst choice : Iridium catalysts enable enantioselective amination (e.g., achieving 98% ee in related piperazine derivatives) .

- Purification : Flash column chromatography (SiO₂, hexane:EtOAc gradients) isolates the compound as a yellow oil .

Q. How can researchers validate the stereochemical integrity of this compound?

Use a combination of:

- Chiral HPLC/SFC : Resolves enantiomers and quantifies ee (e.g., 93–98% ee in structurally similar compounds) .

- Optical rotation : Compare [α]D values (e.g., -97° in CHCl₃ for a related (S)-configured piperazine) .

- NMR spectroscopy : Assign diastereotopic protons via ¹H-¹H COSY or NOESY .

Advanced Research Questions

Q. How does the cyanomethyl substituent influence the compound’s reactivity in PROTAC design?

The cyanomethyl group acts as a nucleophilic handle for covalent or non-covalent interactions. For example:

- Intermediate synthesis : It participates in Buchwald-Hartwig couplings to attach naphthalene or quinoline moieties, critical for PROTAC ternary complex formation .

- Steric effects : The substituent’s compact size minimizes steric hindrance during ligand-protein binding .

- Comparative studies : Analogues with bulkier groups (e.g., tert-butyl) show reduced solubility, highlighting the cyanomethyl group’s balance of reactivity and pharmacokinetics .

Q. What analytical strategies resolve contradictions in reported yields for piperazine derivatives synthesized via iridium-catalyzed amination?

Yield discrepancies (e.g., 48% vs. 98% in similar reactions) arise from:

- Substrate electronic effects : Electron-withdrawing groups on allylic acetates lower yields due to slower oxidative addition .

- Temperature optimization : Reactions at 50°C in DMF improve kinetics vs. lower temperatures .

- Catalyst loading : Higher iridium concentrations (5–10 mol%) may compensate for steric hindrance .

Q. How can automated synthesis platforms improve scalability of this compound?

Integrated capsule-based systems enable:

- High-throughput screening : Automated liquid handling optimizes solvent/reagent ratios .

- One-pot protocols : Sequential reactions (e.g., coupling, deprotection) reduce purification steps .

- Yield tracking : Real-time HPLC/MS monitoring identifies bottlenecks (e.g., side-product formation) .

Methodological Challenges

Q. What are the limitations of current enantioselective synthesis routes, and how can they be addressed?

Challenges include:

- Catalyst cost : Iridium complexes are expensive; alternatives like chiral auxiliaries or organocatalysts are being explored .

- Byproduct formation : Hydrolysis of cyanomethyl groups under basic conditions requires pH control (pH 7–8) .

- Scalability : Microfluidic reactors enhance mixing efficiency for gram-scale synthesis .

Q. How do structural analogs of this compound compare in receptor binding studies?

- Piperazine core : The 6-membered ring provides conformational flexibility for binding G-protein-coupled receptors .

- Cyanomethyl vs. nitro groups : Cyanomethyl improves metabolic stability vs. nitro groups, which are prone to reduction .

- Benzyl protection : Enhances lipophilicity for blood-brain barrier penetration in neurological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.